molecular formula C24H19NO3 B6300332 2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione CAS No. 80839-20-9

2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione

Cat. No.: B6300332
CAS No.: 80839-20-9
M. Wt: 369.4 g/mol
InChI Key: BZSBHZHPMKVIKG-UHFFFAOYSA-N
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Description

2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione is a chemical compound known for its unique structure and properties. It is a derivative of indane-1,3-dione, which is a versatile building block used in various applications ranging from biosensing to photopolymerization .

Preparation Methods

The synthesis of 2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSBHZHPMKVIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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